3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one
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Overview
Description
The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen atom and two nitrogen atoms . This type of compound is known to have a broad range of chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles are known to participate in a variety of chemical reactions due to their heterocyclic nature .
Scientific Research Applications
Polymorphism in Oxadiazol-Chromen Compounds
- The polymorphism of compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, which are similar in structure to the specified compound, has been explored, indicating potential anticancer activity. Different polymorphic structures were studied, revealing significant intermolecular interactions and suggesting diverse applications in pharmaceuticals (Shishkina et al., 2019).
Antimicrobial Activity
- A study on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, including compounds structurally similar to the specified molecule, showcased significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. This suggests the potential use of these compounds in developing new antimicrobial agents (Bhat et al., 2013).
Biological Studies on Coumarinyl 1,3,4-Oxadiazoles
- Research into coumarinyl 1,3,4-oxadiazoles, closely related to the specified chemical, revealed their varied antibacterial, antifungal, and antioxidant activities. The structure of these compounds plays a significant role in their efficacy, indicating the potential for tailored pharmaceutical applications (Molnar et al., 2018).
Fluorescence Properties
- A study on the fluorescence properties of 2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones demonstrated their potential as novel fluorophores emitting in the green region. This suggests possible applications in materials science, particularly in the development of fluorescent brighteners (Rajesha et al., 2013).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.
Biochemical Pathways
The antibacterial activity of similar compounds suggests that they may interfere with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially enhance the bioavailability of the compound.
Result of Action
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells, thereby inhibiting the progression of bacterial infections .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of biological activities .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c1-10-3-2-4-12-9-14(18(22)23-15(10)12)17-20-16(21-24-17)11-5-7-13(19)8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEXNYALPKTQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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